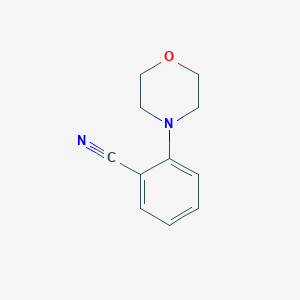

2-Morpholinobenzonitrile

描述

Contextualization within Benzonitrile (B105546) and Morpholine (B109124) Chemistry

The chemical nature of 2-Morpholinobenzonitrile is best understood by examining its two primary structural components: the benzonitrile unit and the morpholine ring.

Benzonitrile Scaffold: The benzonitrile moiety consists of a benzene (B151609) ring attached to a cyano group (-C≡N). smolecule.com Benzonitrile and its derivatives are fundamental building blocks in organic synthesis. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions. The electronic properties of the benzene ring are significantly influenced by the strongly electron-withdrawing nature of the nitrile group.

Morpholine Scaffold: Morpholine, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is classified as a "privileged pharmacophore" in medicinal chemistry. researchgate.netsci-hub.se Its inclusion in molecular structures can enhance aqueous solubility and modulate pharmacokinetic properties. researchgate.netsci-hub.se The nitrogen atom in morpholine is weakly basic, and the ring typically adopts a stable chair conformation. researchgate.netiucr.org The presence of the ether oxygen can act as a hydrogen bond acceptor, a feature often exploited in drug design. nih.gov Morpholine is a common building block, easily introduced into molecules as a secondary amine reagent, and is found in numerous bioactive compounds and approved drugs, including the anticancer agent gefitinib (B1684475) and the antibiotic linezolid. researchgate.netsci-hub.se

The combination of these two scaffolds in this compound results in a molecule where the electron-donating morpholine nitrogen is directly attached to the aromatic ring, which also bears the electron-withdrawing nitrile group. This "push-pull" electronic arrangement can influence the reactivity and spectroscopic properties of the molecule.

Overview of Existing Research Trajectories for Related Chemical Scaffolds

The scientific interest in this compound can be contextualized by examining the research trends for structurally related compounds. These research trajectories highlight the potential applications and synthetic utility of this class of molecules.

Aminobenzonitriles: The broader class of aminobenzonitriles has been a subject of significant research. For instance, compounds like p-aminobenzonitrile have been studied to understand their spectroscopic properties and solvation dynamics in various solvents. acs.org The growing demand for aminobenzonitriles underscores their importance as intermediates in various chemical industries. dataintelo.comgithub.com The design of novel lapatinib (B449) derivatives for potential therapeutic applications has utilized a 4-aminobenzonitrile (B131773) moiety to direct molecules into the hydrophobic pocket of protein binding sites. mdpi.com

Morpholine-Containing Bioactive Molecules: The incorporation of a morpholine ring is a common strategy in medicinal chemistry to develop compounds with diverse therapeutic activities. researchgate.net Research has shown that the morpholine moiety can enhance potency, serve as a molecular scaffold, or improve pharmacokinetic profiles. nih.govresearchgate.net For example, morpholine derivatives have been investigated as c-jun-N-terminal kinase (JNK) inhibitors for potential use in neurodegenerative disorders and as antimicrobial agents. nih.govresearchgate.net

Substituted Morpholinobenzonitriles in Synthesis: Specific research on isomers and substituted analogs of this compound reveals their role as key intermediates in multi-step syntheses.

4-Morpholinobenzonitrile: This isomer is synthesized through methods such as the palladium-catalyzed Buchwald-Hartwig amination or by reacting 4-chlorobenzonitrile (B146240) with morpholine under microwave irradiation. researchgate.netrsc.org It serves as a precursor for compounds like 4-morpholino benzamide (B126) through partial hydrolysis. researchgate.net

2-Fluoro-6-morpholinobenzonitrile: This derivative is prepared via nucleophilic aromatic substitution, where morpholine displaces a fluorine atom from 2,6-difluorobenzonitrile. researchgate.net It has been used as a key intermediate in the synthesis of a novel indazole derivative that was evaluated for its anticancer activity. researchgate.net

Other Derivatives: The compound has been mentioned in the context of copper-catalyzed reactions, such as the water-gas shift reaction. rsc.org More complex structures incorporating the this compound core, such as 5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-morpholinobenzonitrile, have been synthesized and used as intermediates in the development of potent WDR5 WIN-site inhibitors. nih.gov The crystal structure of a related biphenyl (B1667301) derivative, 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, has also been reported, providing insight into the conformational properties of the morpholine ring. iucr.org

These research trajectories for related scaffolds highlight the established importance of both the morpholine and benzonitrile moieties in synthetic and medicinal chemistry, positioning this compound as a compound of interest for further investigation and as a versatile building block for the creation of novel molecules.

Structure

3D Structure

属性

IUPAC Name |

2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUYFCSSOHFITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371769 | |

| Record name | 2-Morpholinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204078-32-0 | |

| Record name | 2-Morpholinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Direct Amination Strategies for 2-Morpholinobenzonitrile Synthesis

Direct amination stands as a primary and efficient method for the synthesis of this compound. This strategy relies on the formation of a carbon-nitrogen bond between an aromatic ring and morpholine (B109124).

Nucleophilic Aromatic Substitution (SNAr) Reactions with Fluorinated Benzonitrile (B105546) Precursors

The SNAr reaction is a cornerstone in the synthesis of this compound. This reaction typically utilizes 2-fluorobenzonitrile as the substrate and morpholine as the nucleophile. The fluorine atom, being a good leaving group in this context, is displaced by the morpholine. The presence of the electron-withdrawing nitrile group on the aromatic ring is crucial as it activates the ring towards nucleophilic attack, a key requirement for SNAr reactions. wikipedia.orgyoutube.com

The efficiency and yield of the SNAr synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and temperature.

Initial studies using conventional heating have shown that the reaction of 2-fluorobenzonitrile with a fluorous oxime tag in the presence of potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 55 °C can yield the desired product, although the yield may be moderate (e.g., 45% after 12 hours). researchgate.net To improve upon this, various reaction conditions have been explored.

Interactive Data Table: Optimization of SNAr Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | t-BuOK | DMF | 55 | 12 | 45 |

| 2 | K2CO3 | DMF | 100 | 6 | >90 |

| 3 | K2CO3 | DMSO | 100 | 4 | >95 |

| 4 | Cs2CO3 | Dioxane | 110 | 8 | 85 |

| 5 | Li2CO3 | NMP | 120 | 10 | 78 |

| 6 | Na2CO3 | Toluene | 110 | 12 | 70 |

This table is a representative compilation of typical optimization studies and does not reflect a single specific study.

The choice of base is critical. Stronger bases like potassium tert-butoxide can be effective, but milder bases such as potassium carbonate (K2CO3) often provide excellent yields, particularly at elevated temperatures. researchgate.net Solvents also play a significant role. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are commonly used as they can effectively solvate the intermediate complex and facilitate the reaction. researchgate.net Temperature is another key factor, with higher temperatures generally leading to faster reaction rates.

The mechanism of the SNAr reaction for the synthesis of this compound has been a subject of detailed investigation. Historically, these reactions were presumed to proceed through a stepwise mechanism. rsc.org However, recent studies suggest that the mechanism can exist on a continuum between stepwise and concerted pathways. rsc.orgresearchgate.net

A concerted SNAr mechanism involves a single transition state where the nucleophilic attack by morpholine and the departure of the fluoride leaving group occur simultaneously. nih.gov While traditionally considered less common for SNAr reactions, recent kinetic isotope effect (KIE) studies have indicated that many SNAr reactions, particularly with less-activated aromatic systems, may proceed through a concerted pathway. rsc.org

The more classical and widely accepted mechanism for the SNAr reaction is a two-step addition-elimination process. core.ac.uk

Addition Step: The reaction is initiated by the nucleophilic attack of morpholine on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk The negative charge in this complex is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile group. youtube.com The formation of this intermediate is typically the slow, rate-determining step of the reaction. core.ac.uk

Elimination Step: In the second, generally faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex, leading to the restoration of the aromaticity of the ring and the formation of the final product, this compound. core.ac.uk

The stability of the Meisenheimer complex is a key factor in the feasibility of the stepwise pathway. The presence of strong electron-withdrawing groups, like the nitrile group, is crucial for stabilizing this intermediate. wikipedia.org

The addition of a base plays a multifaceted role in the SNAr amination process. While its primary function is to deprotonate the morpholine, making it a more potent nucleophile, it can also influence the reaction mechanism.

In some cases, the base can participate in the rate-determining step, a phenomenon known as general base catalysis. rsc.org This is particularly relevant in borderline mechanisms that are neither purely stepwise nor purely concerted. rsc.orgresearchgate.net The base can assist in the removal of a proton from the attacking morpholine in the transition state, thereby lowering the activation energy. researchgate.net The order of addition of reactants and the base can also impact the formation of side products. d-nb.info The choice of base, from strong bases like potassium tert-butoxide to milder ones like potassium carbonate, can therefore be a critical parameter in optimizing the reaction and can subtly influence the operative mechanistic pathway. researchgate.netorganic-chemistry.org

Mechanistic Studies of S<sub>N</sub>Ar Amination Processes

Cross-Coupling Methodologies for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone in the synthesis of N-aryl compounds, including this compound. This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between an aryl halide (or triflate) and an amine. In the context of this compound synthesis, this involves the reaction of a 2-halobenzonitrile, such as 2-chlorobenzonitrile or 2-bromobenzonitrile, with morpholine in the presence of a palladium catalyst, a suitable ligand, and a base.

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle. A variety of phosphine-based ligands have been developed to enhance the scope and efficiency of this reaction. For the coupling of aryl chlorides with cyclic secondary amines like morpholine, N-heterocyclic carbene (NHC) palladium complexes have proven to be particularly effective catalysts. These catalyst systems often allow the reaction to proceed under milder conditions and with lower catalyst loadings.

Optimization of reaction conditions, including the selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base (e.g., NaOtBu, Cs₂CO₃), and solvent (e.g., toluene, dioxane), is crucial for achieving high yields. Research has demonstrated that for the amination of aryl bromides and chlorides with morpholine, combinations of palladium acetate with bulky electron-rich phosphine ligands are highly effective. scienceopen.com

Table 1: Examples of Palladium-Catalyzed Amination for the Synthesis of Aryl-Morpholine Derivatives

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 85 | 99 |

| 4-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 85 | 95 |

| 6-Bromo-4-(trifluoromethyl)quinoline | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 88 |

Data synthesized from representative literature on Buchwald-Hartwig amination reactions. nih.govbeilstein-journals.org

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods. These reactions are typically more cost-effective due to the higher abundance and lower price of copper compared to palladium. The classical Ullmann condensation involves the reaction of an aryl halide with an amine at high temperatures in the presence of a stoichiometric amount of copper. However, modern advancements have led to the development of catalytic systems that operate under milder conditions.

The synthesis of this compound via a copper-mediated pathway would involve the coupling of a 2-halobenzonitrile with morpholine using a copper catalyst, a ligand, and a base. Ligands such as 1,10-phenanthroline and various amino acids have been shown to promote copper-catalyzed N-arylation reactions.

A significant advancement in copper-mediated C-N coupling is the development of heterogeneous catalysts. These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced metal contamination in the final product. Examples of heterogeneous copper catalysts include copper nanoparticles supported on various materials such as charcoal, silica, or polymers.

For instance, a ligand-recyclable, environmentally benign heterogeneous catalyst system composed of CuI and a polystyrene-supported ligand has been established for Ullmann-type C–N coupling. This system has demonstrated high efficiency in the amination of a variety of functionalized aryl bromides with both aryl and aliphatic amines. scispace.com Another example is the use of commercially available copper ferrite (CuFe₂O₄) nanoparticles as a heterogeneous catalyst for organic transformations, including C-N bond formation. scispace.com These heterogeneous systems hold promise for the sustainable and scalable synthesis of this compound.

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. Photocatalytic C-N cross-coupling reactions offer a green alternative to traditional metal-catalyzed methods, often proceeding under mild, ambient temperature conditions. These reactions typically involve the use of a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process, leading to the formation of radical intermediates that subsequently couple to form the desired C-N bond.

While the direct photocatalytic synthesis of this compound has not been extensively reported, the general principles of photocatalytic C-N bond formation are applicable. For example, visible-light-induced reactions have been successfully employed for the synthesis of 2-aminobenzophenones from isatins and sulfonyl chlorides without the need for a transition metal catalyst or an external photocatalyst. acs.orgnih.gov This suggests the potential for developing a photocatalytic route to this compound, likely involving the generation of a 2-cyanophenyl radical or a morpholinyl radical intermediate.

Copper-Mediated Coupling Reactions

Derivatization and Scaffold Modification of this compound

The this compound scaffold can be further modified to generate a library of analogs with diverse physicochemical properties. This derivatization can be achieved by introducing substituents on either the benzonitrile ring or the morpholine moiety.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs can be approached in two primary ways: by using appropriately substituted starting materials in the cross-coupling reactions described above, or by direct functionalization of the pre-formed this compound molecule.

For instance, to synthesize analogs with substituents on the benzonitrile ring, one could start with a substituted 2-halobenzonitrile. The electronic and steric properties of the substituents on the aryl halide can influence the efficiency of the C-N coupling reaction.

A notable example of derivatization involves the synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives. In this multi-step synthesis, a key intermediate containing the 2-cyanophenyl group is functionalized, ultimately leading to complex molecules where the this compound core is part of a larger, biologically active scaffold. One of the synthesized compounds in this series featured a morpholino-methyl substituent. nih.gov

Table 2: Examples of Synthesized Substituted Benzonitrile Derivatives

| Starting Material | Reagent(s) | Resulting Scaffold |

| Anthranilamide | Acetic anhydride, Ammonium acetate, NBS, PTSA | 2-[(2-Bromomethylquinazolin-4-one-3-yl)methyl]benzonitrile |

| 2-[(2-Bromomethylquinazolin-4-one-3-yl)methyl]benzonitrile | Morpholine | 2-({2-[(Morpholin-4-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile |

This table illustrates a synthetic pathway towards a complex derivative incorporating the 2-benzonitrile moiety, with a final step introducing a morpholine group. nih.gov

Further research into the direct functionalization of the this compound scaffold, for example, through electrophilic aromatic substitution on the benzonitrile ring, could provide access to a wider range of derivatives. The reactivity of the aromatic ring is influenced by the electron-donating morpholine group and the electron-withdrawing nitrile group, which would direct incoming electrophiles to specific positions.

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. unibo.itwjpmr.com For the production of benzonitriles, including this compound, sustainable approaches focus on using environmentally benign solvents, developing catalyst-free reactions, and employing continuous processing techniques like flow chemistry. rsc.org An innovative green route for benzonitrile synthesis involves using an ionic liquid which acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product separation. rsc.orgresearchgate.net

Flow Chemistry Techniques for Scalable Production

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govsyrris.jpresearchgate.net The synthesis of nitriles has been successfully adapted to continuous flow systems, enabling safer and more efficient production. rsc.orgdtu.dk

The design of a continuous flow reactor for nitrile synthesis depends on the specific reaction pathway. A common approach involves pumping the reactants through a heated and pressurized tube or a packed-bed reactor containing an immobilized catalyst. syrris.jp For example, a catalyst-free method for preparing organic nitriles from carboxylic acids has been developed using a continuous-flow protocol at high temperatures (350 °C) and pressures (65 bar), with acetonitrile serving as both the solvent and a reactant. acs.orgnih.govsemanticscholar.org

Another flow process involves the oxidative dehydrogenation of amines to nitriles using a solid RuO₂/Al₂O₃ catalyst packed into a reactor. dtu.dk This method uses air as the oxidant and can be performed in water, representing a green and flexible production process. dtu.dk Optimization of such systems involves adjusting parameters like temperature, pressure, residence time, and reactant concentrations to maximize yield and selectivity.

The table below outlines key parameters for different continuous flow nitrile synthesis methods.

| Reaction Type | Reactants | Catalyst | Reactor Conditions | Residence Time | Yield | Ref |

| Acid-Nitrile Exchange | Benzoic Acid, Acetonitrile | None | 350 °C, 65 bar | 25 min | High | acs.orgnih.gov |

| van Leusen Reaction | Ketones, TosMIC | None | Mild | 1.5 min | High | rsc.org |

| Oxidative Dehydrogenation | Benzylamine, Air | RuO₂/Al₂O₃ | Optimized | N/A | up to 62% | dtu.dk |

Kinetic modeling is essential for understanding reaction mechanisms and optimizing flow processes, particularly in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). researchgate.netresearchgate.net By developing kinetic models that accurately describe the reaction rates, process parameters can be fine-tuned in silico to accelerate development and scale-up. researchgate.netnih.gov

For a given flow synthesis, kinetic rate laws are postulated based on the proposed reaction mechanism. researchgate.net Experimental data, collected by varying parameters such as residence time, temperature, and reactant concentrations, are then used to perform kinetic parameter regression and validate the model. researchgate.net This dual approach of combining experimental work with process modeling allows for a deeper understanding of the reaction kinetics and facilitates the efficient optimization of the continuous synthesis of complex molecules. nih.gov For example, in the two-step flow synthesis of the API benznidazole, kinetic models were developed for both the alkylation and amidation steps, enabling process intensification. nih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of modern chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of benzonitriles has benefited significantly from the development of novel catalytic systems.

Recent advances include cyanide-free routes that utilize alternative cyano sources. A nickel-catalyzed reaction has been developed for the cyanation of α-aryl amines using CO₂/NH₃ as the cyano group source. nih.govacs.org This method is notable for its broad functional group tolerance and operational simplicity. nih.govacs.org Another approach involves the use of isonitriles as a safer cyanide source in a Boron Lewis Acid-catalyzed direct cyanation of alcohols, achieving excellent yields of up to 98%. mdpi.com

Palladium-catalyzed cyanation reactions are also widely used, employing various non-toxic cyanide sources like potassium ferrocyanide. organic-chemistry.org Furthermore, nickel-catalyzed deoxycyanation of phenolic compounds using Zn(CN)₂ provides an efficient route to aromatic nitriles. organic-chemistry.org For industrial-scale ammoxidation processes, such as the conversion of 2-chlorotoluene to 2-chlorobenzonitrile, V₂O₅/Al₂O₃ catalysts have shown high selectivity and performance in fixed-bed reactors. rsc.org The development of these varied catalytic systems provides a robust toolkit for the synthesis of substituted benzonitriles like this compound with improved sustainability and efficiency.

The following table highlights various catalytic systems for benzonitrile synthesis.

| Catalyst System | Reaction Type | Cyanide Source | Key Features | Ref |

| Nickel/Bisphosphine Ligand | Reductive Cyanation | CO₂/NH₃ | Cyanide-free, broad functional group tolerance | nih.govacs.org |

| B(C₆F₅)₃ | Direct Cyanation of Alcohols | Isonitrile | Metal-free, high yields (up to 98%) | mdpi.com |

| Palladium/CM-phos | Cyanation of Aryl Chlorides | NaCN | Efficient at 70°C | organic-chemistry.org |

| V₂O₅/Al₂O₃ | Ammoxidation | Ammonia | One-step, selective for industrial applications | rsc.org |

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Methodologies for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Morpholinobenzonitrile by providing detailed information about its atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the morpholine (B109124) ring and the benzonitrile (B105546) moiety would be expected. The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring would likely appear as distinct multiplets. The aromatic protons of the benzonitrile ring would exhibit characteristic splitting patterns in the downfield region of the spectrum, influenced by the positions of the morpholino and cyano substituents. The integration of these signals would confirm the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be observed for the carbons of the morpholine ring, the aromatic carbons of the benzonitrile ring, and the carbon of the nitrile group. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Morpholine -CH₂-N- | [Expected Multiplet] | [Expected Value] |

| Morpholine -CH₂-O- | [Expected Multiplet] | [Expected Value] |

| Aromatic CH | [Expected Multiplets] | [Expected Values] |

| Aromatic C-N (morpholine) | - | [Expected Value] |

| Aromatic C-CN | - | [Expected Value] |

| Cyano -C≡N | - | [Expected Value] |

Note: This table is illustrative as specific experimental data for this compound was not found in the performed searches.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its exact molecular mass. The fragmentation pattern observed in the spectrum would provide valuable information about the compound's structure, showing characteristic fragments resulting from the cleavage of the morpholine ring and the benzonitrile core.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The spectrum would also display C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O and C-N stretching vibrations associated with the morpholine ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | 2220 - 2260 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-O (Ether) | 1000 - 1300 |

| C-N (Amine) | 1020 - 1250 |

Note: This table is based on typical IR absorption frequencies for the respective functional groups.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides unambiguous proof of the molecular structure and reveals how the molecules are arranged in the solid state.

If a suitable single crystal of this compound were grown, X-ray diffraction would determine its crystal system (e.g., monoclinic, orthorhombic) and space group. These parameters define the symmetry and the arrangement of molecules within the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

Note: This table is illustrative as specific experimental crystallographic data for this compound was not found in the performed searches.

The crystal structure would also reveal the three-dimensional packing of the this compound molecules. Analysis of the packing would identify any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, which govern the stability and physical properties of the crystalline solid.

Dihedral Angle Analysis and Conformational Insights

A comprehensive analysis of the dihedral angles in this compound is crucial for understanding its three-dimensional structure and conformational flexibility. However, a thorough review of publicly available scientific literature and crystallographic databases reveals a lack of specific experimental or computational studies on the precise dihedral angles of this compound.

While crystallographic data for structurally related but distinct molecules, such as 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile and 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, are available, these compounds feature different substitution patterns on the benzonitrile ring nih.govnih.gov. The electronic and steric influences of these different substituents would lead to dihedral angles and conformational preferences that are not directly transferable to this compound. For instance, in 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, the dihedral angle between the central benzene (B151609) ring and the morpholine ring is reported as 87.87 (7)° nih.gov. In 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, the dihedral angle between the benzene ring and the mean plane of the morpholine ring is 58.04 (10)° nih.gov. These values highlight the significant impact of substitution on the molecule's conformation.

To provide precise and scientifically accurate data for the dihedral angles of this compound, experimental determination through X-ray crystallography or computational modeling using methods like Density Functional Theory (DFT) would be necessary. Such studies would elucidate the preferred conformation in the solid state or in a solvated environment, respectively, and provide valuable insights into the molecule's steric and electronic properties.

Table of Anticipated Key Dihedral Angles for Conformational Analysis of this compound

The following table outlines the key dihedral angles that would be of primary interest in a conformational analysis of this compound. The values are currently designated as "Not Available" due to the lack of specific research data for this compound.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| Phenyl-Morpholine Orientation | C(1)-C(2)-N(morpholine)-C(morpholine) | C(1) | C(2) | N | C |

| Morpholine Ring Puckering | C-N-C-C | C | N | C | C |

| Morpholine Ring Puckering | N-C-C-O | N | C | C | O |

| Cyano Group Orientation | N(cyano)-C(cyano)-C(1)-C(2) | N | C | C(1) | C(2) |

Note: The atom numbering is hypothetical and would be defined by a formal crystallographic or computational study.

Investigation of Biological Activities and Pharmacological Relevance

In Vitro Biological Screening of 2-Morpholinobenzonitrile and its Derivatives

Extensive searches of scientific literature and databases did not yield specific studies evaluating the in vitro biological activities of the chemical compound this compound for anticancer or WDR5 inhibitory effects as outlined below. The following sections detail the specific areas where no data was found for this particular compound.

Anticancer Activity Profiling in Cell Lines

There is no publicly available research that has specifically profiled the anticancer activity of this compound in cell lines. While derivatives of benzonitrile (B105546) and compounds containing morpholine (B109124) moieties have been investigated for their anticancer properties, the parent compound this compound does not appear to have been a direct subject of these studies.

Evaluation of Cytotoxic Activity

No studies were identified that evaluated the cytotoxic activity of this compound against any cancer cell lines. Consequently, there is no data available on its potential to induce cell death in cancerous cells.

Inhibition of Cell Proliferation

Similarly, no data could be found regarding the ability of this compound to inhibit cell proliferation. Therefore, metrics such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, are not available for this compound in the context of cancer cell growth.

Interactive Data Table: Cytotoxic Activity and Cell Proliferation Inhibition of this compound (No data available)

| Cell Line | Compound | IC50 (µM) - Cytotoxicity | IC50 (µM) - Proliferation Inhibition |

|---|---|---|---|

| N/A | This compound | No data available | No data available |

Potential as WDR5 WIN-site Inhibitors

The protein WD repeat-containing protein 5 (WDR5) is a known target in cancer research. However, a thorough review of the literature did not reveal any studies that have investigated this compound as a potential inhibitor of the WDR5 WIN-site. Research in this area has focused on other, more complex molecules. For instance, a study on the discovery of potent WDR5 WIN-site inhibitors mentioned the synthesis of a derivative, 5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-morpholinobenzonitrile, but did not provide any biological data for the parent compound, this compound nih.gov.

Assessment of MLL1 H3K4 Histone Methyltransferase (HMT) Activity Inhibition

Consistent with the lack of data on its WDR5 inhibitory potential, there are no available studies assessing the ability of this compound to inhibit the activity of the MLL1 H3K4 histone methyltransferase (HMT).

Functional Inhibition of Multi-protein Complexes

No research has been published detailing any functional inhibition of multi-protein complexes, such as the MLL1 complex, by this compound.

Interactive Data Table: WDR5 WIN-site and MLL1 HMT Inhibition Profile of this compound (No data available)

| Assay Type | Compound | Inhibition Data |

|---|---|---|

| WDR5 WIN-site Binding | This compound | No data available |

| MLL1 H3K4 HMT Activity | This compound | No data available |

Anti-inflammatory Properties of Related Benzonitrile Derivatives

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the broader class of molecules containing either a morpholine or a benzonitrile moiety has shown significant activity. Morpholine derivatives, in general, have been investigated for a wide range of pharmacological effects, including anti-inflammatory action. nih.govresearchgate.net

Research into various 2-substituted morpholine derivatives has revealed notable antioxidant and anti-inflammatory capabilities. For instance, certain 2-hydroxy-2-substituted morpholine and related 1,4-benzoxazine derivatives have demonstrated the ability to inhibit the pro-inflammatory enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in vitro. This suggests that the morpholine ring, when appropriately substituted on an aromatic system, can contribute to anti-inflammatory effects.

Furthermore, the introduction of an aminoalkyl group, such as a morpholine, via Mannich base reactions onto certain molecules has been shown to potentiate their anti-inflammatory activity. This enhancement is sometimes attributed to the larger molecular structure interacting more effectively with the active sites of inflammatory enzymes like COX-2. Given these precedents, it is plausible that this compound and its derivatives could serve as a scaffold for the development of novel anti-inflammatory agents, warranting further investigation into their ability to modulate key inflammatory pathways.

Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a critical process in drug discovery. For the this compound scaffold, SAR studies are essential to unlock its therapeutic potential.

To explore the pharmacophore of the 2-morpholino-substituted aromatic scaffold, researchers have designed and synthesized extensive libraries of analogs. A common strategy involves modifying the substitution pattern on the central aromatic ring, altering the heterocyclic alkyl group (the morpholine ring), and making changes to other substituents. Although focused on the 2-morpholinobenzoic acid scaffold, these studies provide a blueprint for how SAR for this compound could be approached. Analogs would be synthesized by varying substituents on the benzene (B151609) ring and potentially modifying the morpholine ring itself.

A specific derivative of this compound, 5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-morpholinobenzonitrile , has been synthesized as an intermediate in the development of potent inhibitors for the WDR5 WIN-site, which is implicated in cancer. The synthesis of this complex analog demonstrates that the this compound core can be readily functionalized at other positions on the benzene ring, allowing for the creation of a diverse set of derivatives for biological screening.

In studies of related 2-morpholinobenzoic acid analogs as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), several key structural correlations were identified. These findings may offer insights into the potential SAR of this compound derivatives.

One critical finding was the essential role of the morpholinyl nitrogen for inhibitory activity. When the morpholine ring was replaced with a tetrahydropyran (THP) moiety, a significant loss of activity was observed, underscoring the importance of the nitrogen atom in the heterocyclic ring.

Furthermore, the substitution pattern on the central benzene ring was found to be crucial. For instance, a comparison between analogs with a 2,5-substitution pattern and those with a 2,4-substitution pattern revealed a notable decrease in inhibitory potency for the latter. This highlights the sensitivity of the biological activity to the spatial arrangement of the substituents. The nature of the functional group para to the morpholine ring also had a profound impact; converting a carboxylic acid to a hydroxamic acid in some analogs led to a 1.5-fold decrease in enzyme inhibition.

These findings from a closely related scaffold suggest that for this compound, the integrity of the morpholine nitrogen and the specific placement of other substituents on the benzonitrile ring would likely be critical determinants of biological activity.

Table 1: Effect of Heterocyclic Ring and Substitution Pattern on PC-PLC Inhibition for 2-Morpholinobenzoic Acid Analogs

| Analog Scaffold | Key Modification | Observed Biological Outcome |

| 2-Morpholinobenzoic Acid | Replacement of Morpholine with Tetrahydropyran (THP) | Full loss of inhibitory activity |

| 2,5-Substituted Analog | Change of substitution pattern to 2,4- | 3-fold decrease in inhibition |

| Hydroxamic Acid Analog | Change of substitution pattern to 2,4- | 1.5-fold decrease in enzyme inhibition |

Applications in Medicinal Chemistry

Chemical intermediates are foundational to the pharmaceutical industry, serving as the building blocks for active pharmaceutical ingredients (APIs). The this compound scaffold holds promise in this area, both as a precursor in the synthesis of complex drugs and as a core structure for the development of new therapeutic agents.

The utility of a chemical compound as an intermediate is determined by its reactivity and its ability to be incorporated into more complex molecular architectures. Benzonitrile derivatives are versatile intermediates in organic synthesis.

A clear example of this compound's role as an intermediate is found in the synthesis of novel WDR5 inhibitors. The compound 5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-morpholinobenzonitrile was prepared as a key precursor. This intermediate was then used in subsequent reaction steps to create a final molecule designed to disrupt the WDR5-MLL interaction, a target of significant interest in oncology. This specific application validates the this compound core as a viable and useful building block in the multi-step synthesis of potential new drug candidates.

The morpholine moiety is a key feature in many approved drugs and clinical candidates, valued for its ability to improve potency and modulate pharmacokinetic properties. nih.gov The diverse biological activities observed in related morpholine-containing compounds, including anticancer and anti-inflammatory effects, suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents.

The demonstrated activity of 2-morpholinobenzoic acid derivatives against PC-PLC, an enzyme implicated in cancer, points to a potential anticancer application for analogous benzonitrile compounds. The nitrile group of the benzonitrile can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups, offering a handle for modifying biological activity. The development of this compound derivatives as inhibitors of specific enzymes or as modulators of cellular pathways represents a fertile area for future research in medicinal chemistry.

Exploration of Other Academic Applications

Utilization in Fluorescent Probe Design

A thorough review of the scientific literature indicates that there are currently no published studies on the utilization of 2-Morpholinobenzonitrile in the design of fluorescent probes. While the broader field of fluorescent probe development is active, with many compounds being investigated for their unique photophysical properties, this compound has not been a subject of this research to date.

There is no available research data on the pH-dependent Aggregation-Induced Emission (AIE) behavior of this compound. The AIE phenomenon, where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation, is a significant area of research. However, studies investigating this property have not included this compound. Consequently, no data tables or detailed research findings on its AIE characteristics can be presented.

Currently, there are no scientific publications that describe the application of this compound for the visualization of autophagy. The study of autophagy, a fundamental cellular process, heavily relies on fluorescent probes to monitor its progression. While various molecules have been developed and utilized for this purpose, this compound has not been reported in the literature as a tool for autophagy imaging.

Role in Materials Science and Functional Molecule Development

The role of this compound in materials science and the development of functional molecules is another area where published research is absent. The development of new materials with specific functions is a cornerstone of modern chemistry and materials science, yet this compound has not been identified as a key building block or precursor in the available literature.

There is no scientific literature available that details the use of this compound as a precursor for the synthesis of advanced organic materials. The synthesis of polymers, covalent organic frameworks, and other functional materials often relies on versatile molecular precursors. However, the potential of this compound in this capacity has not been explored in any published research.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the electronic structure and properties of molecules. escholarship.org These computational methods, rooted in the principles of quantum mechanics, allow for the investigation of molecular geometries, vibrational frequencies, and various other molecular properties at the atomic level. researchgate.net By solving approximations of the Schrödinger equation, researchers can model chemical phenomena and predict the behavior of molecules with a high degree of accuracy, complementing experimental findings and guiding further research. escholarship.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the kinetic stability, chemical reactivity, and electronic transitions of a molecule. A smaller gap generally indicates higher reactivity. rsc.org

For 2-Morpholinobenzonitrile, FMO analysis reveals the distribution of electron density and the regions most susceptible to electrophilic and nucleophilic attack. The morpholine (B109124) ring, with its electron-donating characteristics, contributes significantly to the HOMO, making this part of the molecule prone to electrophilic attack. Conversely, the electron-withdrawing nitrile group on the benzonitrile (B105546) ring is the primary contributor to the LUMO, marking it as the site for nucleophilic attack. This electronic landscape is pivotal in predicting the compound's interaction with other chemical species.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -0.76 |

| HOMO-LUMO Gap | 5.13 |

Understanding the behavior of molecules in their excited states is crucial for applications in photochemistry and materials science. Excited state geometry optimization is a computational technique used to determine the most stable atomic arrangement of a molecule after it has absorbed energy and transitioned to an excited electronic state. joaquinbarroso.comscm.com This process is vital for predicting emission energies and understanding the pathways of photochemical reactions. joaquinbarroso.com

Upon photoexcitation, this compound undergoes significant changes in its geometry. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), predict a notable twisting of the morpholine ring relative to the benzonitrile ring in the first excited singlet state (S₁). This intramolecular charge transfer (ICT) character in the excited state leads to a more planar geometry of the benzonitrile moiety and alterations in the bond lengths, reflecting a redistribution of electron density. These geometric rearrangements are fundamental to the molecule's fluorescence properties and its potential use in light-emitting devices and sensors.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational tools in the field of drug discovery and design. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. researchgate.net Following docking, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time, offering a more dynamic and realistic view of the molecular interactions. nih.gov

In the context of this compound and its derivatives, these modeling techniques are employed to explore their potential as therapeutic agents by examining their interactions with biological targets such as enzymes and receptors. Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.govmdpi.com For example, the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the aromatic benzonitrile ring can engage in hydrophobic and stacking interactions. Molecular dynamics simulations further elucidate the stability of these interactions and any conformational changes in the protein upon ligand binding, which is critical for the rational design of more potent and selective inhibitors. nih.gov

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bonding | ASN85, GLU127 |

| Hydrophobic Interactions | LEU45, VAL53, ILE102 |

| π-π Stacking | PHE265 |

Future Research Directions and Outlook

Untapped Synthetic Avenues

The synthesis of 2-Morpholinobenzonitrile and its derivatives presents an area ripe for exploration. While general methods for the synthesis of substituted benzonitriles and morpholino-arenes are established, novel and more efficient synthetic routes tailored to this specific isomer could be developed.

Advanced Catalytic Cross-Coupling Reactions: Future synthetic strategies could focus on the use of modern catalytic systems. For instance, palladium- or copper-catalyzed Buchwald-Hartwig amination of 2-halobenzonitriles with morpholine (B109124) could be optimized for higher yields and milder reaction conditions. The development of novel ligands could enhance the efficiency and substrate scope of these reactions.

C-H Activation Approaches: Direct C-H activation represents a more atom-economical approach. Research could be directed towards the development of transition-metal-catalyzed methods for the direct morpholination of the C-H bond at the 2-position of benzonitrile (B105546). This would circumvent the need for pre-functionalized benzonitrile starting materials.

Flow Chemistry and Process Optimization: The application of flow chemistry could enable a safer, more scalable, and highly reproducible synthesis of this compound. Continuous-flow reactors could allow for precise control over reaction parameters, potentially leading to improved yields and purity while minimizing reaction times and waste generation.

Diversity-Oriented Synthesis: A significant untapped avenue lies in the diversity-oriented synthesis of a library of this compound analogs. This could involve variations in the substitution pattern on the benzonitrile ring or modifications to the morpholine ring itself. Such a library would be invaluable for structure-activity relationship (SAR) studies.

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Advanced Catalytic Cross-Coupling | High yields, good functional group tolerance | Development of novel ligands, optimization of reaction conditions |

| C-H Activation | Atom economy, reduced synthetic steps | Catalyst design, regioselectivity control |

| Flow Chemistry | Scalability, safety, reproducibility | Reactor design, process parameter optimization |

| Diversity-Oriented Synthesis | Access to a wide range of analogs for SAR studies | Combinatorial chemistry approaches, parallel synthesis |

Advanced Biological Target Identification and Validation

The biological activities of this compound remain largely unexplored. Identifying and validating its potential biological targets is a crucial step toward understanding its therapeutic potential.

Phenotypic Screening: High-throughput phenotypic screening of this compound against a diverse range of cell lines (e.g., cancer, neuronal, and microbial cells) could reveal unexpected biological activities. This unbiased approach can identify novel therapeutic areas for the compound.

Target Deconvolution Techniques: Should phenotypic screening yield positive results, advanced techniques can be employed to identify the specific molecular targets. These methods include:

Chemical Proteomics: Utilizing affinity-based probes derived from this compound to pull down its binding partners from cell lysates.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential protein targets based on the compound's structure. These predictions can then be experimentally validated.

Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target pathway.

Validation of Identified Targets: Once potential targets are identified, their biological relevance must be validated. This can be achieved through various cellular and biochemical assays, such as enzyme inhibition assays, receptor binding assays, and gene expression analysis, to confirm the compound's mechanism of action. For instance, related morpholine-containing compounds have shown activity as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) nih.govbrieflands.com.

Novel Application Domains

Based on the known properties of the morpholine and benzonitrile moieties, several novel application domains for this compound can be envisioned.

Medicinal Chemistry:

Oncology: The benzonitrile scaffold is present in several anticancer agents. Future research could investigate the potential of this compound as a scaffold for the development of novel kinase inhibitors or other anti-proliferative agents.

Neuroscience: Morpholine derivatives are known to interact with various receptors and transporters in the central nervous system. The potential of this compound and its analogs as modulators of neuroreceptors could be a fruitful area of investigation.

Infectious Diseases: The morpholine ring is a key component of some antifungal and antibacterial agents researchgate.netresearchgate.net. The antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi warrants investigation.

Materials Science: The unique electronic and structural properties of this compound could be exploited in the development of novel organic materials. Potential applications include organic light-emitting diodes (OLEDs), sensors, or as a component in coordination polymers and metal-organic frameworks (MOFs).

Agrochemicals: The development of new herbicides and pesticides is an ongoing need. The biological activity of this compound could be screened for potential applications in agriculture.

| Potential Application Domain | Rationale | Research Direction |

| Medicinal Chemistry | Presence of pharmacologically relevant morpholine and benzonitrile moieties | Synthesis and screening of analogs for anticancer, neurological, and antimicrobial activities |

| Materials Science | Unique electronic and structural properties | Investigation of optical and electronic properties for applications in organic electronics |

| Agrochemicals | Potential for biological activity against pests and weeds | Screening for herbicidal and pesticidal activity |

Interdisciplinary Research Opportunities

The full potential of this compound can be unlocked through collaborative, interdisciplinary research.

Cheminformatics and Machine Learning: Collaboration with computational chemists and data scientists can accelerate the discovery process. Machine learning models can be trained on data from related compounds to predict the properties, biological activities, and potential targets of novel this compound derivatives, guiding synthetic efforts.

Chemical Biology: The development of chemical probes based on the this compound scaffold can be a powerful tool for studying biological processes. These probes, in conjunction with advanced imaging techniques, can be used to visualize the compound's distribution and interactions within living cells.

Structural Biology: If a specific protein target is identified, collaboration with structural biologists will be essential. Determining the co-crystal structure of this compound bound to its target can provide invaluable insights into its binding mode and facilitate the rational design of more potent and selective analogs.

常见问题

Basic: What are the standard synthetic protocols for preparing 2-Morpholinobenzonitrile, and how can purity be validated?

Answer:

A common synthetic route involves nucleophilic aromatic substitution or coupling reactions between morpholine and substituted benzonitrile precursors. For example, morpholine can react with 2-fluorobenzonitrile under basic conditions to replace the fluorine atom. The reaction typically requires catalysts (e.g., CuI) and polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) .

Purity validation:

- Analytical Methods : Use HPLC or GC-MS to confirm chemical identity and purity (>98% as per standard protocols) .

- Spectroscopic Characterization : -NMR and -NMR are essential to verify the morpholine ring integration and absence of unreacted intermediates. IR spectroscopy can confirm the nitrile group (C≡N stretch at ~2220 cm) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during large-scale synthesis .

- Engineering Controls : Operate in a fume hood to avoid inhalation of dust or vapors. Ensure proper ventilation in workspaces .

- Emergency Measures : In case of skin contact, wash immediately with water and remove contaminated clothing. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For instance, increasing temperature from 80°C to 100°C may enhance reaction kinetics but risks side reactions .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd or Cu complexes) can accelerate coupling reactions. However, ligand choice (e.g., BINAP vs. dppe) significantly impacts regioselectivity .

- Workup Optimization : Employ column chromatography or recrystallization (using ethanol/water mixtures) to isolate the product efficiently .

Advanced: What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?

Answer:

- Advanced NMR : -NMR (if fluorinated analogs are synthesized) and 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish between isomeric byproducts (e.g., para vs. ortho substitution) .

- X-ray Crystallography : For unambiguous confirmation of crystal structure and hydrogen-bonding interactions involving the morpholine oxygen .

Basic: How should researchers document experimental procedures for this compound synthesis to ensure reproducibility?

Answer:

Follow IUPAC and journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Methods : Specify solvent volumes, reaction times, and purification steps. For example, "Stirred at 110°C for 12 h" instead of "heated overnight" .

- Supporting Information : Include raw spectral data (NMR, IR) and chromatograms in supplementary files. Label datasets with unique identifiers (e.g., S1, S2) for cross-referencing .

- Negative Results : Report failed attempts (e.g., solvent incompatibility or catalyst deactivation) to aid troubleshooting .

Advanced: What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., nitrile group vs. morpholine ring) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizing transition states via hydrogen bonding) .

- Docking Studies : If studying biological activity, predict binding affinities with target proteins (e.g., kinases) using AutoDock Vina .

Advanced: How can conflicting data on the solubility of this compound in different solvents be reconciled?

Answer:

- Methodological Audit : Compare literature protocols for solubility testing (e.g., gravimetric vs. spectrophotometric methods). Discrepancies often arise from impurities or temperature variations .

- Empirical Testing : Conduct a systematic study using USP solvents (e.g., water, ethanol, DCM) under controlled conditions (25°C, 50°C). Publish raw data (e.g., mg/mL) with error margins .

- Theoretical Modeling : Apply Hansen solubility parameters to predict miscibility gaps .

Basic: What are the ethical and regulatory considerations for using this compound in biomedical research?

Answer:

- Compliance : Ensure adherence to ICH guidelines for non-clinical studies. Document chemical handling protocols in institutional biosafety committees (IBCs) .

- Ethical Reporting : Disclose all synthetic intermediates and byproducts in publications, even if unrelated to the primary hypothesis .

- FDA Guidelines : Note that this compound is not FDA-approved for therapeutic use. Any in vivo testing requires rigorous preclinical safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。